tert-Butyl 2-(aminomethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13;/h4-7H,8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAMGZZVBVUADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916198-63-5 | |
| Record name | tert-butyl 2-(aminomethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl 2-(aminomethyl)benzoate hydrochloride is a compound with notable biological activity, primarily recognized for its applications in pharmacology and organic synthesis. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.73 g/mol. The compound features a tert-butyl group attached to a benzoate moiety, which is further substituted with an aminomethyl group at the ortho position of the aromatic ring. This unique structural configuration contributes to its biological activity and reactivity in various chemical environments.
Biological Activity
Buffering Agent : One of the primary biological roles of this compound is as a non-ionic organic buffering agent. It maintains stable pH levels (ranging from 6 to 8.5) in cell culture applications, which is crucial for various biological assays and experiments.
Enzymatic Interactions : Research indicates that this compound can influence enzymatic activities and metabolic pathways by interacting with biological molecules. Its role as a buffering agent allows it to modulate the environment in which enzymes operate, potentially enhancing or inhibiting their activities.
Synthesis
The synthesis of this compound typically involves several steps that can be optimized based on desired yields and purity levels. The general synthetic pathway includes:
- Formation of the Benzoic Acid Derivative : Starting from benzoic acid, the tert-butyl group is introduced.
- Aminomethylation : The introduction of the aminomethyl group occurs through a nucleophilic substitution reaction.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for enhanced solubility and stability.
Applications
This compound finds applications in various scientific disciplines due to its multifunctionality:
- Pharmaceutical Development : Its ability to act as a buffering agent makes it valuable in drug formulation processes.
- Biological Research : Used in cell culture studies and enzymatic assays where pH stability is critical.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| tert-Butyl 3-(aminomethyl)benzoate hydrochloride | 1221931-26-5 | Aminomethyl group at the meta position |
| tert-Butyl 4-(2-aminoethyl)benzoate | 15690119 | Aminoethyl group at the para position |
| (S)-tert-Butyl 2-aminobutanoate hydrochloride | 53628861 | Different backbone but shares amino functionalities |
Uniqueness : The primary distinction of this compound lies in its ortho substitution pattern, which may confer different physical and chemical properties compared to its analogs. This unique positioning can affect steric hindrance and reactivity, making it particularly useful in specific synthetic applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-Butyl 2-(aminomethyl)benzoate hydrochloride, we analyze its structural analogs and functional derivatives. The following table summarizes key compounds with similarity scores (based on structural and functional overlap) and their distinguishing features:
Key Structural and Functional Comparisons
Ester Group Variations
- The tert-butyl ester in the target compound confers superior steric protection against enzymatic or hydrolytic degradation compared to ethyl (17841-69-9) or methyl (1046758-68-2) esters, enhancing stability in acidic environments .
- In contrast, methyl and ethyl esters exhibit faster hydrolysis rates, making them suitable for prodrugs requiring rapid activation .
Substituent Position and Chain Length The ortho-substituted aminomethyl group on the benzoate ring distinguishes the target compound from analogs like Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (para-substituted). This positional difference influences molecular conformation and binding interactions in receptor-targeted drug design . Compounds with longer alkyl chains (e.g., aminoethyl in 1046758-68-2) may exhibit increased flexibility but reduced metabolic stability compared to aminomethyl derivatives.
Salt Form and Solubility The monohydrochloride salt of the target compound offers moderate aqueous solubility, balancing lipophilicity for membrane permeability. In contrast, dihydrochloride salts (e.g., 2-(aminomethyl)benzimidazole dihydrochloride) provide higher solubility but may compromise passive diffusion .
Purity and Synthetic Utility High-purity analogs like tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (≥95% purity) are prioritized in regulated pharmaceutical workflows, whereas lower-purity variants may suffice for bulk material synthesis .
Preparation Methods
Esterification and Amine Protection
Esterification : The carboxylic acid group of 2-(aminomethyl)benzoic acid is esterified with tert-butyl alcohol or tert-butyl chloroformate under acidic or catalytic conditions to form the tert-butyl ester. This can be achieved via:
- Acid-catalyzed esterification using strong acids like sulfuric acid or p-toluenesulfonic acid.
- Use of tert-butyl chloroformate or Boc anhydride to introduce the tert-butyl carbamate protecting group on the amine, which can be subsequently converted to the hydrochloride salt.
Amine Protection/Formation of Hydrochloride Salt : The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, often in dioxane or other suitable solvents. This step improves solubility and crystallinity, facilitating purification.
Reductive Amination Approach
An alternative and widely used method involves reductive amination:
- Starting with tert-butyl 2-formylbenzoate, the aldehyde group is reacted with ammonium salts or amine hydrochlorides under reductive conditions.
- Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are used to selectively reduce the imine intermediate to the corresponding aminomethyl derivative.
- The product is then isolated as the hydrochloride salt.
This method is advantageous due to mild reaction conditions and high selectivity.
Reaction Conditions and Optimization
- Solvents : Common solvents include dichloromethane (DCM), acetonitrile, and dioxane. Dry and anhydrous conditions are preferred to avoid hydrolysis.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions and decomposition.
- Reaction Time : Stirring times vary from 1 to 10 hours depending on temperature and reagent concentrations, with optimal yields often achieved between 3 and 8 hours.
- Bases and Catalysts : Triethylamine is frequently used to neutralize acids formed during the reaction and to maintain the reaction medium's basicity, improving yield and reaction rate.
Industrial Scale Preparation
- Industrial methods optimize reagent ratios, temperature, and solvent volumes to improve yield and reduce by-products.
- Continuous flow reactors and automated synthesis systems are employed to enhance reproducibility and scalability.
- For example, triethylamine is used in controlled amounts to avoid solidification of the reaction mass, which can reduce yield (85% in less optimized conditions vs. up to 93% with improved protocols).
Representative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-(aminomethyl)benzoic acid or ester | Purity >98% preferred |
| Esterification reagent | tert-butyl alcohol or tert-butyl chloroformate | Acid catalyst or base used |
| Amine protection | HCl in dioxane or similar solvent | Forms hydrochloride salt |
| Reducing agent (if reductive amination) | Sodium triacetoxyborohydride or NaBH3CN | Selective reduction of imine intermediate |
| Solvent | Dichloromethane, acetonitrile, dioxane | Anhydrous preferred |
| Temperature | 0–25°C | Lower temperatures reduce side reactions |
| Reaction time | 1–10 hours | Optimal 3–8 hours |
| Base | Triethylamine | Used to neutralize acid and improve yield |
| Yield | 85–93% (optimized) | Dependent on reaction conditions |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and estimate yields.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the chemical structure, especially the tert-butyl ester and aminomethyl groups.
- Mass Spectrometry (MS) confirms molecular weight and purity.
- Crystallization from diethyl ether or ethyl acetate is commonly used to isolate the hydrochloride salt in high purity.
Summary of Research Findings
- The preparation of this compound is well-established with multiple synthetic routes.
- The reductive amination of tert-butyl 2-formylbenzoate with amine hydrochlorides under mild conditions is a preferred method due to selectivity and yield.
- Optimization of base equivalents, solvent choice, and reaction time significantly impacts yield and purity.
- Industrial methods focus on minimizing solidification and maximizing yield by controlling triethylamine use and reaction conditions.
- Analytical techniques such as HPLC and NMR are essential for monitoring and confirming product quality.
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-(aminomethyl)benzoate hydrochloride, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions, such as the coupling of tert-butyl chloroformate with aminomethyl benzoate derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key steps include maintaining anhydrous conditions, controlling reaction temperatures (0–25°C), and using inert atmospheres to prevent hydrolysis of intermediates. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
Essential methods include:
- NMR spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH) and the aminomethyl benzoate backbone (aromatic protons at δ 7.2–8.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) and monitor degradation products under acidic/basic conditions .
- Mass spectrometry (ESI-MS) : To verify molecular weight ([M+H] expected at m/z 284.1) and detect impurities .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and incompatible with strong oxidizing agents (e.g., peroxides) and bases. Store at –20°C in airtight, amber vials under nitrogen. Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption. Stability tests in DMSO (48-hour room-temperature assay) show <5% degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?
Key parameters include:
- Solvent selection : Replace dichloromethane with THF or acetonitrile to enhance solubility of intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling reactions .
- Stoichiometry adjustments : Use a 1.2:1 molar ratio of tert-butyl chloroformate to the aminomethyl precursor to minimize unreacted starting material .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify quenching points .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values or receptor-binding affinities often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent-induced conformational changes .
- Structural analogs : Synthesize and test derivatives (e.g., replacing the tert-butyl group with methyl or benzyl) to isolate pharmacophoric contributions .
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors, focusing on hydrogen bonding between the aminomethyl group and active-site residues .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized target proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How do the functional groups in tert-Butyl 2-(aminomethyl)benzoate hydrochloride influence its reactivity and pharmacological potential?
- Aminomethyl group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and facilitates salt bridge formation in acidic microenvironments .
- Benzoate ester : Enhances lipophilicity (logP ~2.5) for improved membrane permeability, while the tert-butyl group provides steric protection against enzymatic hydrolysis .
- Hydrochloride salt : Improves aqueous solubility (25 mg/mL in PBS) for in vitro assays .
Q. What comparative analyses distinguish this compound from structurally similar analogs in pharmacological studies?
- Analog 1 : Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (PubChem CID: 349.81 g/mol) lacks the tert-butyl group, reducing metabolic stability but increasing polarity .
- Analog 2 : tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride (CAS: 126402-64-0) shows higher affinity for amine receptors due to the benzyl moiety but lower solubility .
- Key differentiator : The rigid benzoate backbone in tert-Butyl 2-(aminomethyl)benzoate hydrochloride enhances conformational stability, favoring selective interactions with hydrophobic binding pockets .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
